

"CK2 inhibitor 4 mechanism of action"

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An In-depth Technical Guide on the Core Mechanism of Action of the CK2 Inhibitor CX-4945 (Silmitasertib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine protein kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] The CK2 holoenzyme is a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] Its constitutive activity is a key feature that is believed to contribute to its oncogenic potential.[1] Overexpression of CK2 is a common feature in many cancers, and its dysregulation is linked to the suppression of apoptosis and the promotion of malignant phenotypes, making it an attractive target for cancer therapy.[1][2][3]

CX-4945, also known as Silmitasertib, is a first-in-class, orally bioavailable, potent, and highly selective small-molecule inhibitor of CK2.[4][5][6][7] It was the first CK2 inhibitor to advance into human clinical trials and is currently being investigated for the treatment of various cancers, including cholangiocarcinoma and medulloblastoma, as well as for its potential antiviral properties.[4][8] This technical guide provides a comprehensive overview of the mechanism of action of CX-4945, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: ATP-Competitive Inhibition

CX-4945 functions as an ATP-competitive inhibitor, directly targeting the ATP-binding site of both the CK2 α and CK2 α' catalytic subunits.^{[4][5][9][10]} This competitive interaction prevents the phosphorylation of CK2's numerous downstream substrates, thereby disrupting multiple pro-survival and oncogenic signaling cascades.^{[4][5][11]} The inhibitor demonstrates high potency and selectivity for CK2.^{[4][12]}

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory and cellular activity of CX-4945.

Table 1: In Vitro Inhibitory and Binding Activity of CX-4945

Target Kinase	Assay Type	Value	Reference
CK2 (holoenzyme)	Ki	0.38 nM	^{[5][13]}
CK2 α	IC50	1 nM	^{[7][9][12][14]}
CK2 α'	IC50	1 nM	^[14]
FLT3	IC50	35 nM	^[12]
PIM1	IC50	46 nM	^[12]
CDK1	IC50	56 nM	^[12]
DYRK1A	IC50	5.2 nM	^[15]
GSK3 β	IC50	190 nM	^{[15][16]}
DYRK1A	Kd	1.8 nM	^{[15][16]}
GSK3 β	Kd	37.8 nM	^{[15][16]}

Table 2: Cellular and Anti-Angiogenic Activity of CX-4945

Activity	Cell Line / Model	Value (IC50 / EC50)	Reference
Intracellular CK2 Inhibition	Jurkat cells	0.1 μ M	[9][12]
Antiproliferative Activity	Breast Cancer Cell Lines	1.71 - 20.01 μ M	[12]
Antiproliferative Activity	Chronic Lymphocytic Leukemia (CLL) cells	< 1 μ M	[5]
HUVEC Proliferation	HUVEC	5.5 μ M	[12]
HUVEC Migration	HUVEC	2 μ M	[12]
HUVEC Tube Formation	HUVEC	4 μ M	[12]

Table 3: In Vivo Antitumor Efficacy of CX-4945 (Xenograft Models)

Tumor Model	Dosing	Result (Tumor Growth Inhibition)	Reference
BT-474 (Breast)	25 mg/kg, twice daily	88% TGI	[12]
BT-474 (Breast)	75 mg/kg, twice daily	97% TGI	[12]
BxPC-3 (Pancreatic)	75 mg/kg, twice daily	93% TGI	[12]
PC3 (Prostate)	25 mg/kg	19% TGI	[12]
PC3 (Prostate)	50 mg/kg	40% TGI	[12]
PC3 (Prostate)	75 mg/kg	86% TGI	[12]

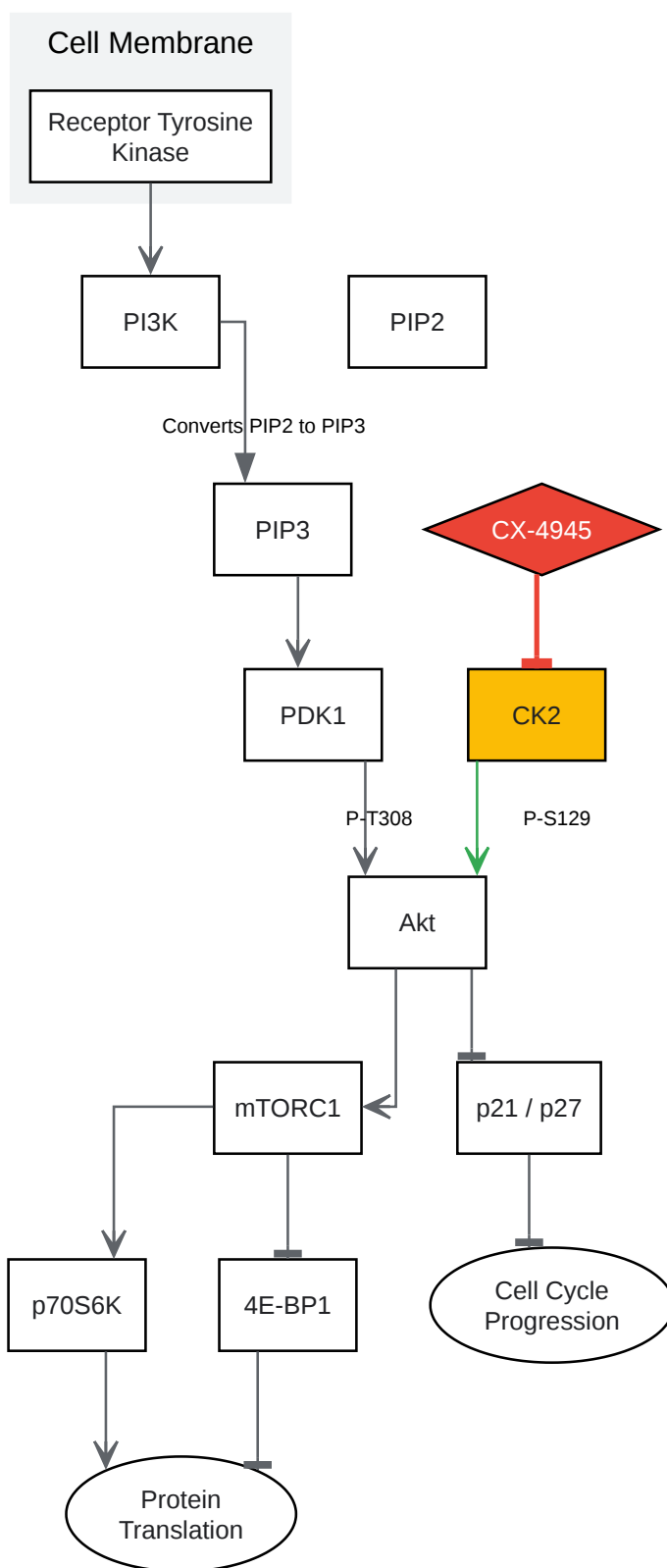
Impact on Key Signaling Pathways

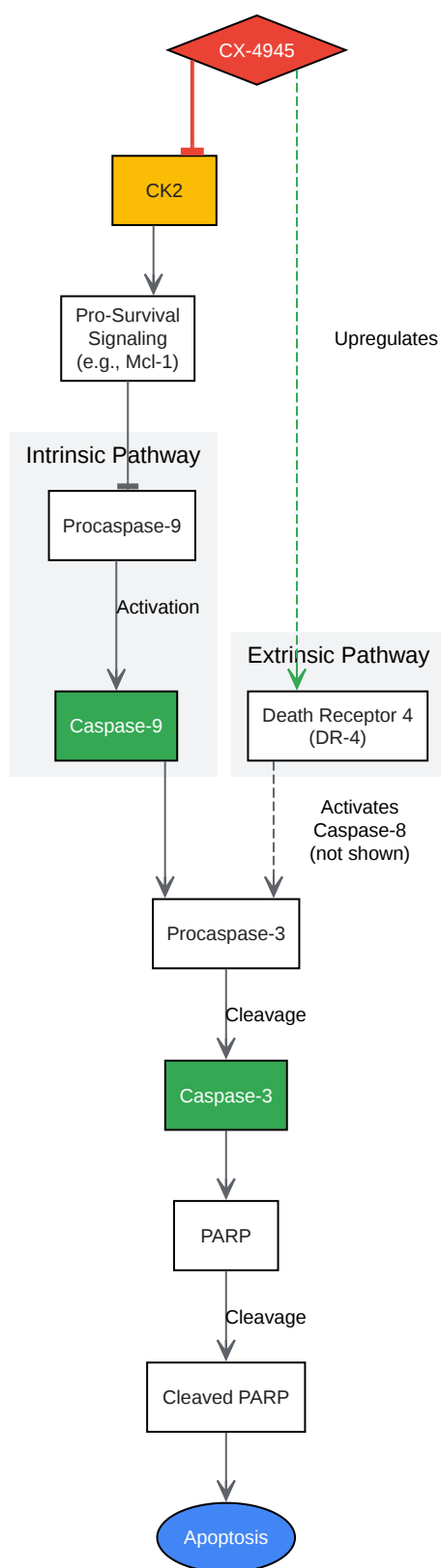
CX-4945 exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

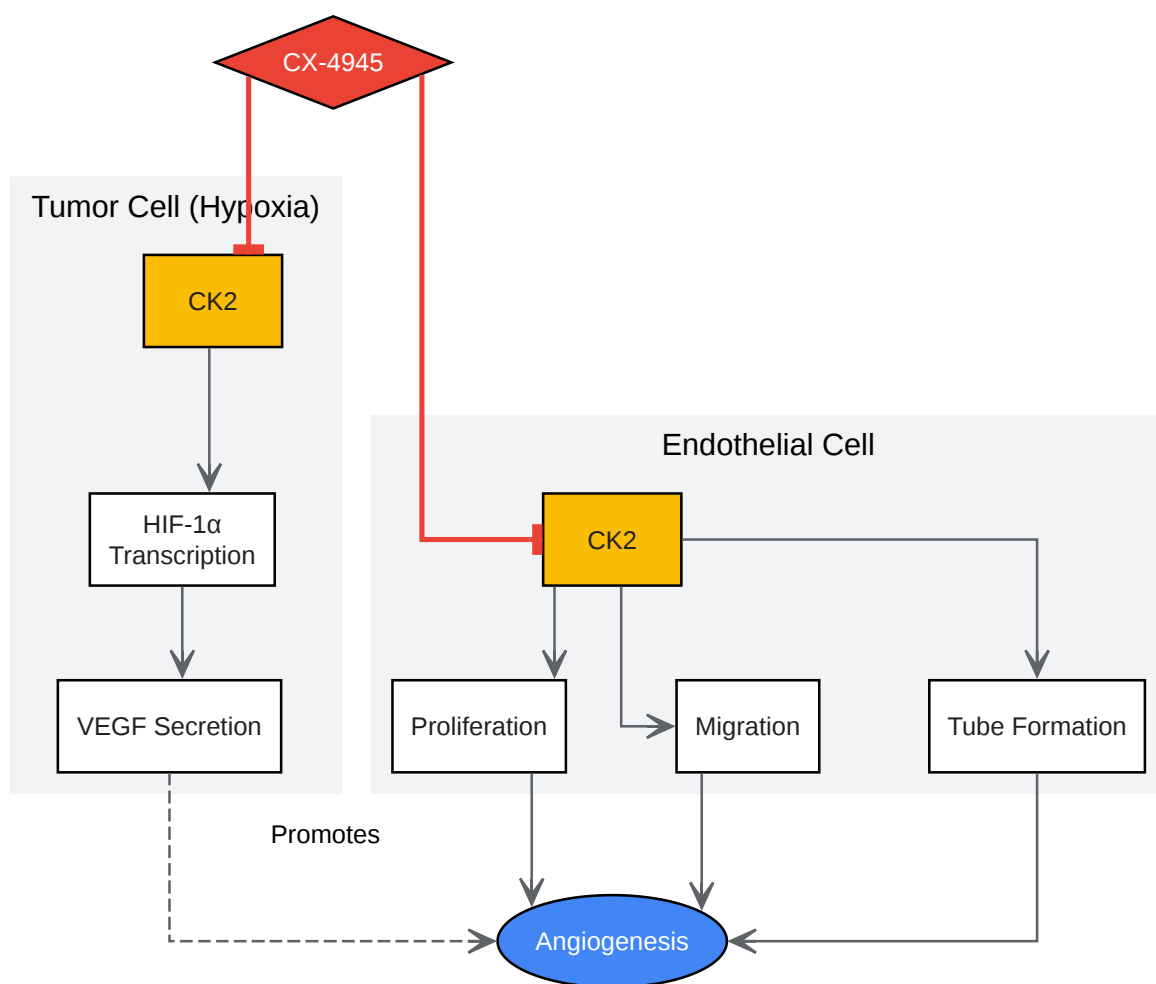
Inhibition of the PI3K/Akt/mTOR Pathway

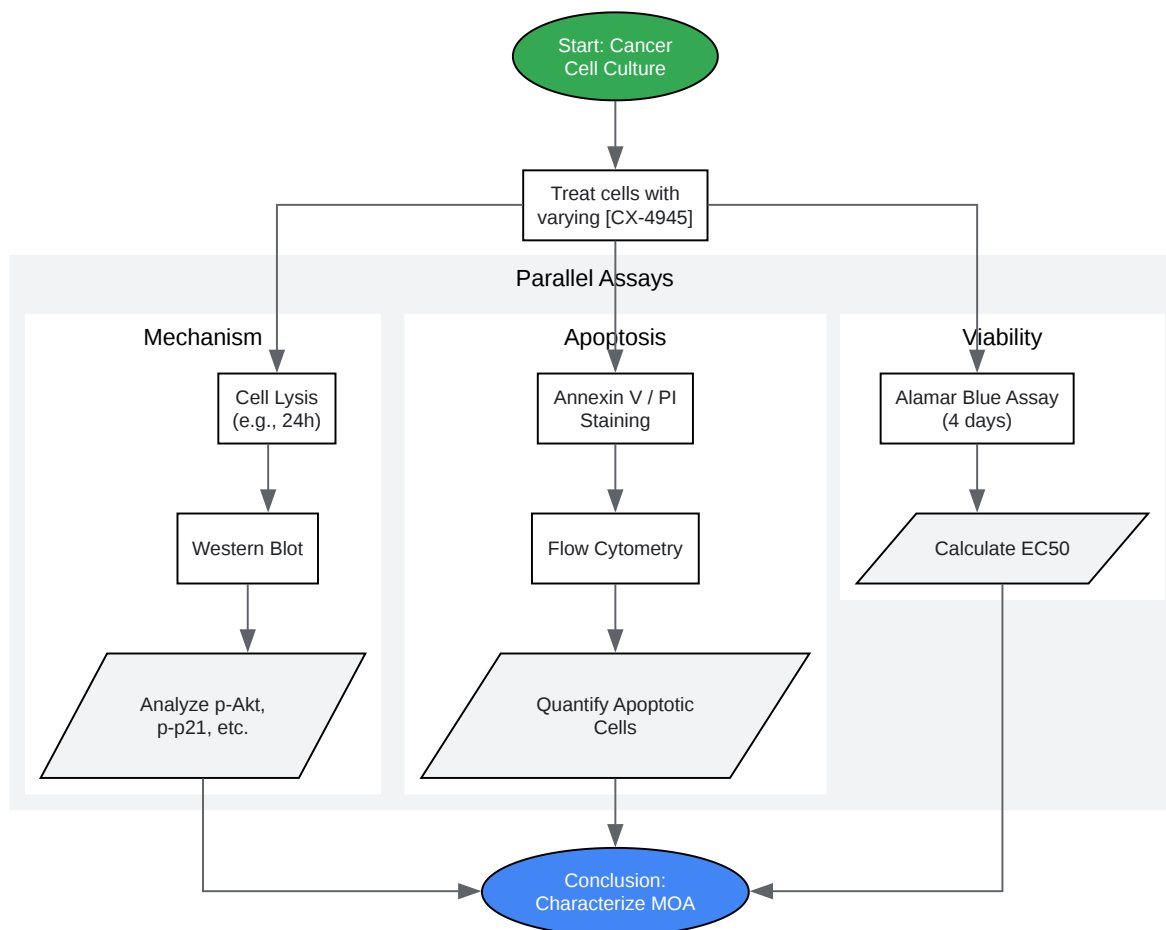
A primary mechanism of action for CX-4945 is the attenuation of the PI3K/Akt signaling cascade.[6][11] CK2 directly phosphorylates Akt at serine 129 (S129), a phosphorylation event that enhances Akt activity.[6][17] By inhibiting CK2, CX-4945 prevents this phosphorylation, leading to a reduction in the activity of Akt and its downstream effectors.[6][13][17] This results in:

- Dephosphorylation of Akt: Reduced phosphorylation at S129, as well as the canonical S473 and T308 regulatory sites.[6][18]
- Cell Cycle Arrest: Increased levels of the cell cycle inhibitors p21 and p27, and reduced phosphorylation of p21 at threonine 145 (T145).[12][18] This can lead to G1 or G2/M cell-cycle arrest depending on the cell type.[12]
- Inhibition of Translation: Suppression of mTOR signaling, evidenced by reduced phosphorylation of its downstream targets p70S6K and 4E-BP1.[19][20]









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